[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate
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Overview
Description
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a benzo[d][1,3]dioxole moiety and a fluorene carboxylate group, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety through cyclization reactions. Subsequent steps involve the introduction of the amino group and the coupling with the fluorene carboxylate. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Compared to similar compounds, [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(24-14-9-10-19-20(11-14)30-13-29-19)12-28-22(26)23(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-11,27H,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONDZRVRIDESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3(C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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